![molecular formula C8H6N4O3S B12920029 {[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid CAS No. 104820-41-9](/img/structure/B12920029.png)
{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid is a heterocyclic compound that features a pyrazine ring fused with an oxadiazole ring and a thioacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of pyrazin-2-amine with appropriate carboxylic acids or their derivatives.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Thioacetic Acid Moiety Introduction: The thioacetic acid group can be introduced via nucleophilic substitution reactions involving thiolates and haloacetic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be utilized in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds share the pyrazine and thiophene moieties but differ in the presence of the oxadiazole ring.
Pyrrolopyrazine Derivatives: These compounds contain a pyrazine ring fused with a pyrrole ring, exhibiting different biological activities.
Uniqueness
2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid is unique due to the combination of the pyrazine, oxadiazole, and thioacetic acid moieties, which confer distinct chemical reactivity and potential biological activities not found in similar compounds.
特性
CAS番号 |
104820-41-9 |
|---|---|
分子式 |
C8H6N4O3S |
分子量 |
238.23 g/mol |
IUPAC名 |
2-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C8H6N4O3S/c13-6(14)4-16-8-12-11-7(15-8)5-3-9-1-2-10-5/h1-3H,4H2,(H,13,14) |
InChIキー |
TVXDTPFDWGYUEF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)C2=NN=C(O2)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


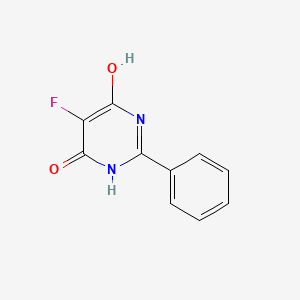
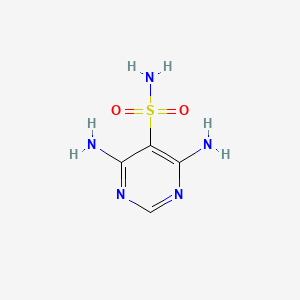
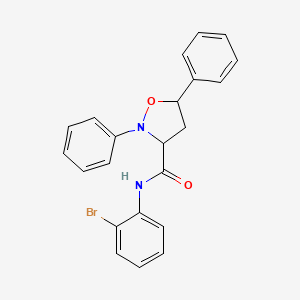
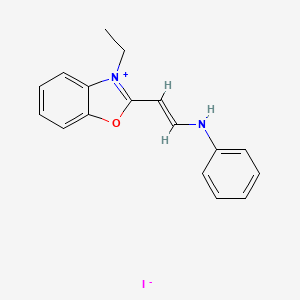
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
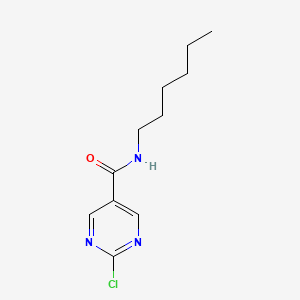


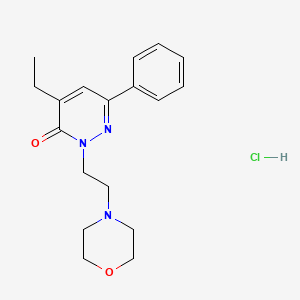
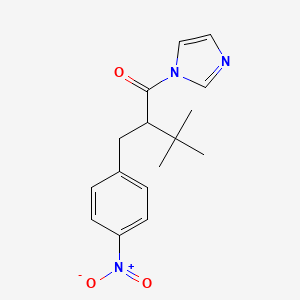

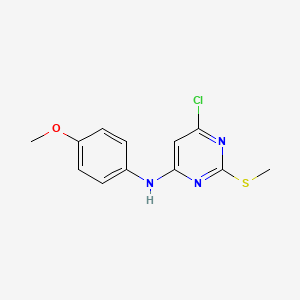
![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12920040.png)
